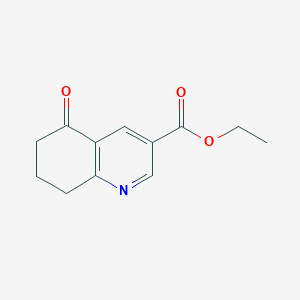

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJNJSGZCDFBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544742 | |

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106960-78-5 | |

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

CAS Number: 106960-78-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, potential biological activities, and applications in drug development, with a focus on experimental data and protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 106960-78-5 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Synthesis and Experimental Protocols

The synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives is often achieved through a multi-component reaction, most notably the Hantzsch pyridine synthesis or a variation thereof.[1] This approach offers high efficiency and the ability to generate a diverse range of substituted polyhydroquinolines.[2]

General Hantzsch Synthesis Protocol for Polyhydroquinoline Derivatives

A widely applicable method for synthesizing the polyhydroquinoline core involves a one-pot, four-component reaction. This solvent-free approach is environmentally friendly and typically proceeds with high yields.[3]

Experimental Protocol:

-

Reactants: A mixture of an appropriate aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione), and ammonium acetate is prepared.[2][3]

-

Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, the use of a heterogeneous catalyst like γ-Al₂O₃ nanoparticles or MCM-41 can significantly improve reaction times and yields.[2][3] For instance, using 1 mol% of MCM-41 as a catalyst in a solvent-free medium at 90°C can lead to excellent yields in as little as 15-25 minutes.[3]

-

Reaction Conditions: The reaction mixture is heated, typically on an oil bath at around 90°C, under solvent-free conditions.[2]

-

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with brine and extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like hot ethanol and water to afford the desired polyhydroquinoline derivative.[2]

Hantzsch Synthesis Workflow for Polyhydroquinolines.

Potential Biological Activities and Applications in Drug Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is not extensively published, the broader class of compounds suggests several potential therapeutic applications.

Anticancer Activity

Numerous quinoline and tetrahydroquinoline derivatives have demonstrated significant antiproliferative effects. For instance, novel quinoline-3-carboxylate derivatives have been identified as dual inhibitors of EGFR and HER-2, with some compounds showing high efficacy against colon cancer cell lines (IC₅₀ = 23 and 25 nM), surpassing the activity of the established drug erlotinib (IC₅₀ = 30 nM).[4] These compounds were found to induce apoptosis through the activation of caspases 3, 8, and 9, the upregulation of Bax, and the downregulation of Bcl-2.[4] The potential mechanism involves the inhibition of receptor protein tyrosine kinases (RPTKs) in the Human Epidermal Growth Factor Receptor (HER) family.[4]

Proposed Anticancer Mechanism of Action.

Antimicrobial and Antioxidant Activities

Derivatives of the quinoline core have also been evaluated for their antimicrobial and antioxidant properties. For example, certain carboxylated quinolone derivatives have shown promising activity against both bacterial and fungal strains.[5] One derivative exhibited a significant antibacterial effect against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 3.9 μg/mL.[5] The antioxidant capacity of new quinoline derivatives has also been investigated, with some compounds demonstrating potent activity.[6]

Experimental Protocol for In-Vitro Antioxidant Assay (Phosphomolybdenum Method): [6]

-

An aliquot of 0.5 ml of the sample solution is combined with 4.5 ml of the reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate).

-

A blank is prepared using 0.5 ml of 45% DMSO.

-

The tubes are incubated in a boiling water bath at 95°C for 90 minutes.

-

After cooling to room temperature, the absorbance of the aqueous solution of each sample is measured at 695 nm against the blank using a UV-Vis spectrophotometer.

C5a Receptor Antagonism

Substituted 5,6,7,8-tetrahydroquinolines have been identified as a novel series of C5a receptor antagonists.[7] Members of this series have demonstrated high binding affinity for the C5a receptor and act as potent functional antagonists. This suggests a potential role for compounds like Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate in the treatment of inflammatory diseases where the C5a receptor plays a crucial role.

Summary and Future Directions

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate belongs to a class of compounds with significant therapeutic potential. While the direct biological data for this specific molecule is limited in the public domain, the established activities of related quinoline and tetrahydroquinoline derivatives provide a strong rationale for its further investigation. Future research should focus on the specific synthesis and biological evaluation of this compound to determine its efficacy and mechanism of action in various disease models, particularly in oncology and inflammatory disorders. The development of detailed structure-activity relationships will be crucial for optimizing its therapeutic potential.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and the presence of keto-enol tautomerism. A plausible synthetic route based on the Hantzsch reaction is presented with a detailed experimental protocol. The guide summarizes the known physicochemical properties and discusses the notable biological activity of this class of compounds, particularly as P-glycoprotein (P-gp) inhibitors, which holds promise for overcoming multidrug resistance in cancer therapy. A detailed protocol for a key biological assay, the rhodamine 123 accumulation assay for P-gp inhibition, is also provided. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.

Chemical Identity and Properties

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a derivative of the tetrahydroquinoline scaffold. Its systematic IUPAC name is ethyl 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate . The numbering of the hexahydroquinoline ring system follows standard IUPAC nomenclature.

This compound exhibits keto-enol tautomerism, existing in equilibrium with its enol form, ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate . The keto form is generally more stable and is the structure commonly depicted in chemical supplier catalogs.

Caption: Keto-enol tautomerism of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 106960-78-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][3] |

| Molecular Weight | 219.24 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Supplier Data |

| Solubility | Soluble in DMSO and methanol | Supplier Data |

| Storage | Sealed in dry, room temperature | [4] |

Synthesis

The synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be achieved through a modified Hantzsch pyridine synthesis. This multicomponent reaction offers an efficient route to the polyhydroquinoline core. A plausible synthetic pathway involves the condensation of ethyl 3-aminocyclohex-2-enone with an appropriate three-carbon electrophilic component.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Hantzsch-type Synthesis

This protocol is a representative method based on the synthesis of structurally similar compounds.

Materials:

-

Ethyl 3-aminocyclohex-2-enone (1 mmol)

-

Ethyl propiolate (1.1 mmol)

-

Ethanol (20 mL)

-

Catalyst (e.g., a Lewis or Brønsted acid, optional)

Procedure:

-

To a solution of ethyl 3-aminocyclohex-2-enone (1 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl propiolate (1.1 mmol).

-

If using a catalyst, add it to the mixture.

-

Stir the reaction mixture at reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

-

Dry the product under vacuum.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - NH proton: A broad singlet between δ 9.0-10.0 ppm.- Vinyl proton (C4-H): A singlet around δ 8.0-8.5 ppm.- Ethyl ester (CH₂): A quartet around δ 4.1-4.3 ppm.- Ethyl ester (CH₃): A triplet around δ 1.2-1.4 ppm.- Cyclohexanone protons (CH₂): Multiplets in the range of δ 2.0-3.0 ppm. |

| ¹³C NMR | - Carbonyl (C=O, ester): A signal around δ 165-170 ppm.- Carbonyl (C=O, ketone): A signal around δ 195-200 ppm.- Olefinic/Aromatic carbons: Signals in the range of δ 100-150 ppm.- Ethyl ester (CH₂): A signal around δ 60 ppm.- Ethyl ester (CH₃): A signal around δ 14 ppm.- Cyclohexanone carbons (CH₂): Signals in the range of δ 20-40 ppm. |

| IR (cm⁻¹) | - N-H stretch: A broad peak around 3200-3400 cm⁻¹.- C=O stretch (ester): A strong peak around 1700-1730 cm⁻¹.- C=O stretch (ketone): A strong peak around 1650-1680 cm⁻¹.- C=C stretch: A peak around 1600-1620 cm⁻¹. |

| Mass Spec. | - [M]+ or [M+H]+: Expected at m/z 219 or 220, respectively. |

Biological Activity: P-glycoprotein Inhibition

Derivatives of 5-oxo-hexahydroquinoline are recognized for their potential to inhibit P-glycoprotein (P-gp).[8] P-gp is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[9] Inhibition of P-gp can restore the efficacy of these anticancer drugs.

Caption: Mechanism of P-gp inhibition to overcome multidrug resistance.

Experimental Protocol: Rhodamine 123 Accumulation Assay

This assay is a standard method to assess P-gp inhibitory activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[10][11][12]

Materials:

-

P-gp overexpressing cancer cell line (e.g., MES-SA/Dx5, MCF-7/ADR)

-

Parental cell line (e.g., MES-SA, MCF-7)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS) and antibiotics

-

Phosphate Buffered Saline (PBS)

-

Rhodamine 123 (stock solution in DMSO)

-

Test compound (Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate)

-

Positive control (e.g., Verapamil)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture the P-gp overexpressing and parental cell lines in appropriate medium supplemented with FBS and antibiotics.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Verapamil) in serum-free medium. Remove the culture medium from the cells and wash with PBS. Add the medium containing different concentrations of the inhibitors to the respective wells. Include a vehicle control (DMSO) group.

-

Incubation: Incubate the cells with the inhibitors for 1-2 hours at 37°C in a CO₂ incubator.

-

Rhodamine 123 Loading: Without removing the inhibitor-containing medium, add rhodamine 123 to a final concentration of 5 µM.

-

Incubation: Incubate the cells for a further 60-90 minutes at 37°C, protected from light.

-

Washing: Remove the medium and wash the cells twice with ice-cold PBS to stop the efflux.

-

Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).

-

Data Analysis: Quantify the mean fluorescence intensity. The increase in fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% increase in rhodamine 123 accumulation.

Table 3: Representative Biological Activity of 5-Oxo-hexahydroquinoline Derivatives

| Compound Type | Assay | Cell Line | Activity | Reference |

| 5-Oxo-hexahydroquinoline derivatives | Rhodamine 123 accumulation | MES-SA/Dx5 | Significant increase in fluorescence | [8] |

| 5-Oxo-hexahydroquinoline derivatives | Doxorubicin sensitization | MES-SA/Dx5 | Reduction in IC₅₀ of Doxorubicin | [8] |

Note: Specific quantitative data for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is not available in the cited literature. The table presents the general activity of this class of compounds.

Conclusion

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a synthetically accessible heterocyclic compound with a promising biological profile. Its core structure is a validated scaffold for the development of P-glycoprotein inhibitors, a critical area of research in overcoming multidrug resistance in oncology. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this specific molecule.

References

- 1. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1616071-22-7|Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C15H11F3N2O5 | CID 14006857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. rsc.org [rsc.org]

- 8. Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, synthesis methodologies, and potential biological activities based on current scientific literature.

Chemical Identity and Synonyms

Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate is a member of the tetrahydroquinoline class of compounds. Its core structure is a valuable scaffold in the development of new therapeutic agents. Several synonyms and chemical identifiers are used in the literature to refer to this compound and its tautomers.

| Identifier Type | Value |

| Systematic Name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate |

| CAS Number | 106960-78-5 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Synonym | ETHYL 5-OXO-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE |

Another related isomer, Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, is also documented with the CAS number 125885-50-9 and a molecular formula of C₁₂H₁₃NO₄[1].

Synthesis Methodology: A One-Pot Approach

The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold is most effectively achieved through a one-pot, four-component Hantzsch-type reaction. This method is highly regarded for its efficiency, atom economy, and reduced generation of waste.

This protocol outlines a general procedure for the synthesis of substituted 5,6,7,8-tetrahydroquinolines, which can be adapted for the synthesis of the title compound.

Reactants:

-

A cyclic 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione)

-

An aldehyde

-

An active methylene compound (e.g., ethyl acetoacetate)

-

A nitrogen source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol)

-

Catalyst (optional, e.g., L-glutamine)[2]

Procedure:

-

To a round-bottom flask, add equimolar amounts of the 1,3-cyclohexanedione, the desired aldehyde, and ethyl acetoacetate.

-

Add an excess of ammonium acetate.

-

Add ethanol to dissolve the reactants, followed by a catalytic amount of a suitable catalyst if required[2].

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate. If so, it can be collected by filtration and washed with a cold solvent like ethanol.

-

If the product does not precipitate, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product[2].

Potential Biological Activity and Signaling Pathways

While specific biological data for Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate is not extensively documented, the broader class of tetrahydroquinoline and quinoline-3-carboxylate derivatives has demonstrated significant pharmacological potential.

Numerous studies have highlighted the anticancer activities of tetrahydroquinoline derivatives, which are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation[3].

A series of novel quinoline-3-carboxylate derivatives have been investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[4]. These receptors are crucial in the regulation of cell growth and are often overexpressed in various cancers. Inhibition of these receptors can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

The pro-apoptotic activity of these compounds has been linked to the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways[4]. Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[4].

Based on the activity of related quinoline-3-carboxylate derivatives, a plausible signaling pathway for anticancer effects can be proposed.

Beyond anticancer effects, tetrahydroquinoline derivatives have been explored for a range of other therapeutic applications:

-

Anti-inflammatory Effects: Certain compounds within this class have shown potential in treating inflammatory diseases[3].

-

Neuroprotective Activity: Some derivatives have demonstrated the ability to protect neuronal cells from damage, suggesting applications in neurodegenerative disorders[3].

-

Antitubercular Activity: A structural analog, Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, has shown in vitro and in vivo activity against Mycobacterium tuberculosis by inhibiting bacterial DNA synthesis[5].

Conclusion

Ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate represents a valuable chemical entity with a straightforward and efficient synthetic route. While direct biological data for this specific compound is limited, the broader family of tetrahydroquinolines and quinoline-3-carboxylates exhibits a rich pharmacology, particularly in the area of oncology. The structural features of this compound make it an attractive starting point for the design and synthesis of novel drug candidates. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate [smolecule.com]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate | 84088-84-6 | JDA08884 [biosynth.com]

Physical and chemical properties of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. This guide provides a comprehensive overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and a summary of the known biological activities associated with the broader family of tetrahydroquinolines. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on structurally similar molecules and established synthetic methodologies to provide a valuable resource for researchers.

Core Physical and Chemical Properties

While specific experimental data for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is not extensively available in the public domain, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 106960-78-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| Canonical SMILES | CCOC(=O)C1=CN=C2CCCC(=O)C2=C1 |

Spectroscopic Data (Predicted and from Related Compounds)

Direct spectroscopic data for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is scarce. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the quinoline ring, and methylene protons of the tetrahydro portion of the ring system.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the ester and the ketone, carbons of the aromatic and aliphatic rings, and the ethyl group carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. N-H stretching and C-H stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis

A plausible and widely used method for the synthesis of the tetrahydroquinoline core is the Hantzsch Dihydropyridine Synthesis , which can be adapted for this specific molecule. This is a one-pot multicomponent reaction.

Proposed Synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate via Hantzsch-type Reaction

This protocol is a generalized procedure based on the principles of the Hantzsch synthesis.

Reactants:

-

1,3-Cyclohexanedione

-

Ethyl acetoacetate

-

Formaldehyde (or a suitable aldehyde equivalent)

-

Ammonia (or an ammonium salt like ammonium acetate)

Procedure:

-

Mixing of Reactants: In a suitable solvent such as ethanol, equimolar amounts of 1,3-cyclohexanedione, ethyl acetoacetate, and an aldehyde are mixed.

-

Addition of Nitrogen Source: An excess of a nitrogen source, typically ammonium acetate or aqueous ammonia, is added to the reaction mixture.

-

Reaction Conditions: The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

Below is a DOT script for a diagram illustrating the general workflow for the proposed synthesis.

Caption: General Synthesis Workflow

Biological Activities and Potential Applications

While specific biological activities of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate have not been extensively reported, the tetrahydroquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

The broader class of tetrahydroquinoline derivatives has been shown to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Many substituted tetrahydroquinolines have demonstrated cytotoxic effects against various cancer cell lines.[5]

-

Anti-inflammatory Effects: Some derivatives have been found to possess anti-inflammatory properties.

-

Antimicrobial Activity: The tetrahydroquinoline nucleus is a component of several compounds with antibacterial and antifungal activities.[6]

-

Cardiovascular Effects: Certain tetrahydroisoquinoline derivatives, a related class of compounds, have shown calcium antagonistic and hypotensive effects.[7]

-

Antitubercular Activity: N-substituted tetrahydroisoquinolines have been identified as inhibitors of Mycobacterium tuberculosis.[6]

The diverse biological activities of this class of compounds make Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate a molecule of significant interest for further investigation and derivatization in drug discovery programs.

The following DOT script provides a diagram illustrating the potential biological activities of the tetrahydroquinoline core structure.

Caption: Potential Biological Activities

Conclusion

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic molecule with potential for further exploration in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties based on available information for related structures. The proposed synthetic route offers a practical approach for its preparation, and the known biological activities of the tetrahydroquinoline class highlight its potential as a scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound.

References

- 1. 106960-78-5|Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | 106960-78-5 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

An In-depth Technical Guide on Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and biological activities, supported by experimental protocols and mechanistic insights.

Physicochemical Properties

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a derivative of the tetrahydroquinoline scaffold. It exists in equilibrium with its tautomeric form, Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. This tautomerism is a common feature for β-keto esters and is crucial for its reactivity and biological interactions.

Table 1: Physicochemical Data for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its Tautomer

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| Tautomeric Form | Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | [1] |

| CAS Number | 106960-78-5 (for the title compound) | [1] |

| CAS Number | 125885-50-9 (for the tautomer) | [1] |

Synthesis

The synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its derivatives is commonly achieved through a one-pot, multi-component Hantzsch dihydropyridine synthesis.[2][3] This method offers high yields and is environmentally benign.

Hantzsch Synthesis Protocol

This protocol describes a general procedure for the synthesis of polyhydroquinoline derivatives, which can be adapted for the target compound.[3][4][5]

Materials:

-

An appropriate aromatic aldehyde

-

Dimedone or 1,3-cyclohexanedione

-

Ethyl acetoacetate

-

Ammonium acetate

-

Catalyst (e.g., γ-Al₂O₃ nanoparticles, p-toluenesulfonic acid)[4]

-

Solvent (optional, the reaction can be run solvent-free or in a suitable solvent like an ionic liquid)[3][5]

Procedure:

-

A mixture of the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) is prepared.[3]

-

The catalyst is added to the mixture.

-

The reaction mixture is heated under solvent-free conditions or in a suitable solvent.[4][5]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with water and ethanol to afford the pure product.

-

The product can be further purified by recrystallization from a suitable solvent.

Logical Relationship of Hantzsch Synthesis:

Caption: Hantzsch synthesis workflow for the formation of the target molecule.

Biological Activities and Experimental Protocols

Tetrahydroquinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides have been tested for their antimicrobial activities.[6]

A standard broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.[7]

Materials:

-

Test compound (Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antibiotic/antifungal drugs (positive controls)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive controls (microorganism with standard drug) and negative controls (microorganism in broth only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinolone derivatives have shown potential as anti-inflammatory agents.[8] The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity and Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11] The antiproliferative activity can be evaluated using the MTT assay.[1][12]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[10]

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[10]

Potential Mechanism of Action

Quinolone derivatives have been reported to inhibit the canonical NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[13]

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the compound.

This guide provides a foundational understanding of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate for research and development purposes. The provided protocols offer a starting point for the synthesis and evaluation of this and related compounds. Further investigation into its specific mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides - Nosova - Russian Journal of General Chemistry [journal-ta.ru]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a compilation of predicted spectroscopic data based on the analysis of structurally similar compounds. Furthermore, a robust and widely applicable synthetic protocol, the Hantzsch pyridine synthesis, is detailed, providing a reliable method for its preparation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel quinoline derivatives.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | s | 1H | NH |

| ~7.8 | s | 1H | H4 |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~2.8 | t | 2H | H6 |

| ~2.4 | t | 2H | H8 |

| ~2.0 | m | 2H | H7 |

| ~1.3 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C5 (C=O) |

| ~165 | Ester C=O |

| ~150 | C2 |

| ~145 | C8a |

| ~135 | C4 |

| ~110 | C4a |

| ~105 | C3 |

| ~60 | -OCH₂CH₃ |

| ~38 | C6 |

| ~30 | C8 |

| ~22 | C7 |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch |

| ~2950 | C-H Stretch (Aliphatic) |

| ~1720 | C=O Stretch (Ester) |

| ~1680 | C=O Stretch (Ketone) |

| ~1600 | C=C Stretch (Aromatic) |

| ~1230 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]+ | Molecular Ion Peak |

| [M-OC₂H₅]+ | Loss of Ethoxy Group |

| [M-COOC₂H₅]+ | Loss of Carboxyethyl Group |

Experimental Protocol: Hantzsch-Type Synthesis

The synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be efficiently achieved via a one-pot, four-component Hantzsch-type reaction. This method is widely used for the synthesis of dihydropyridines and their annulated derivatives due to its operational simplicity and generally good yields.[1][2]

Materials and Reagents

-

1,3-Cyclohexanedione

-

Ethyl acetoacetate

-

An appropriate aldehyde (e.g., formaldehyde or a derivative)

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Catalyst (optional, e.g., a Lewis or Brønsted acid)

Reaction Procedure

-

In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent), ethyl acetoacetate (1 equivalent), the selected aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol.

-

If a catalyst is employed, it should be added at this stage.

-

The reaction mixture is then heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.

-

The crude product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

Visualizations

Proposed Synthetic Pathway

The Hantzsch synthesis is a classic multi-component reaction that proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring, which in this case is fused to the cyclohexanone ring.

Caption: Proposed Hantzsch reaction pathway for the synthesis of the target compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

Caption: General experimental workflow for synthesis and purification.

References

Potential Therapeutic Applications of Tetrahydroquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The unique structural features of THQs, including their three-dimensional conformation and the presence of a basic nitrogen atom, allow for diverse interactions with various biological targets. This versatility has led to the exploration of THQ derivatives for a broad spectrum of therapeutic applications, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the current landscape of THQ-based drug discovery, with a focus on their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation.

Anticancer Applications

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

A significant number of anticancer THQ derivatives exert their effects by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Certain THQ compounds have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis and autophagy in cancer cells.

Methodological & Application

Alternative Synthetic Pathways for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three alternative synthetic routes to Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The described methods offer versatility in starting materials and reaction conditions, allowing for selection of the most suitable pathway based on laboratory capabilities and precursor availability.

Introduction

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its partially saturated quinoline core is a common scaffold in a variety of biologically active compounds. The development of efficient and adaptable synthetic routes to this intermediate is therefore of significant interest. This application note outlines three distinct and reliable methods for its preparation: a modified Gould-Jacobs reaction, a Hantzsch-type condensation, and a Conrad-Limpach-like approach. Each protocol is presented with detailed experimental procedures and a summary of expected outcomes.

Data Presentation

| Route Name | Key Starting Materials | Reaction Type | Typical Yield (%) | Key Advantages |

| Route 1: Modified Gould-Jacobs Reaction | 3-Aminocyclohex-2-enone, Diethyl ethoxymethylenemalonate | Cyclocondensation | 70-80% | High yielding, well-established reaction |

| Route 2: Hantzsch-Type Condensation | 1,3-Cyclohexanedione, Ethyl acetoacetate, Ammonium acetate | Multi-component condensation | 60-70% | One-pot synthesis, readily available starting materials |

| Route 3: Conrad-Limpach-Like Approach | 3-Aminocyclohex-2-enone, Ethyl acetoacetate | Condensation-Cyclization | 50-60% | Straightforward reaction sequence |

Experimental Protocols

Route 1: Modified Gould-Jacobs Reaction

This route involves a two-step process starting with the condensation of 3-aminocyclohex-2-enone with diethyl ethoxymethylenemalonate to form an intermediate, followed by a thermal cyclization.

Step 1: Synthesis of Diethyl 2-(((3-oxocyclohex-1-en-1-yl)amino)methylene)malonate

-

Materials:

-

3-Aminocyclohex-2-en-1-one (1.11 g, 10 mmol)

-

Diethyl ethoxymethylenemalonate (2.16 g, 10 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve 3-aminocyclohex-2-en-1-one in ethanol.

-

Add diethyl ethoxymethylenemalonate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the intermediate product as a pale yellow solid.

-

Step 2: Synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

-

Materials:

-

Diethyl 2-(((3-oxocyclohex-1-en-1-yl)amino)methylene)malonate (from Step 1)

-

Diphenyl ether (20 mL)

-

-

Procedure:

-

In a 100 mL three-necked flask equipped with a thermometer and a dropping funnel, heat diphenyl ether to 250-260 °C.

-

Dissolve the intermediate from Step 1 in a minimal amount of warm diphenyl ether and add it dropwise to the hot diphenyl ether in the reaction flask over a period of 30 minutes.

-

Maintain the reaction temperature at 250-260 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Add petroleum ether (50 mL) to precipitate the product.

-

Collect the precipitate by filtration, wash with petroleum ether (3 x 20 mL), and dry.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate as a crystalline solid.

-

Route 2: Hantzsch-Type Condensation

This one-pot, multi-component reaction provides a straightforward synthesis from simple, commercially available starting materials.

-

Materials:

-

1,3-Cyclohexanedione (1.12 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

In a 100 mL round-bottom flask, combine 1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol (2 x 15 mL) and dry under vacuum.

-

Further purification can be achieved by recrystallization from ethanol to yield the final product.

-

Route 3: Conrad-Limpach-Like Approach

This method involves the initial formation of an enamine from 3-aminocyclohex-2-enone and ethyl acetoacetate, followed by a thermal cyclization.

-

Materials:

-

3-Aminocyclohex-2-en-1-one (1.11 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (30 mL)

-

Dowtherm A (or diphenyl ether) (20 mL)

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-aminocyclohex-2-en-1-one and ethyl acetoacetate in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, azeotropically removing water.

-

After the formation of the enamine intermediate (monitored by TLC), remove the toluene under reduced pressure.

-

To the residue, add Dowtherm A and heat the mixture to 240-250 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature and add hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure product.

-

Visualizations

Caption: Overview of the three alternative synthetic routes.

Caption: General experimental workflow for synthesis.

Caption: Logical relationship of synthetic components.

Synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The protocol detailed below is based on the well-established Hantzsch pyridine synthesis, a versatile multi-component reaction.[1][2][3]

Reaction Principle

The synthesis of the target molecule is achieved through a one-pot, four-component Hantzsch reaction. This reaction involves the condensation of an aldehyde (formaldehyde), a β-ketoester (ethyl acetoacetate), a nitrogen donor (ammonium acetate), and a cyclic β-dione (cyclohexane-1,3-dione). The initial product is a dihydropyridine derivative, which subsequently undergoes oxidation to yield the aromatic tetrahydroquinoline system. The driving force for this final step is the formation of a stable aromatic ring.[2]

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for Hantzsch reactions leading to similar polyhydroquinoline structures.[1][3][4]

Materials and Reagents:

-

Cyclohexane-1,3-dione

-

Ethyl acetoacetate

-

Formaldehyde (37% solution in water)

-

Ammonium acetate

-

Ethanol (or a solvent-free setup)

-

Catalyst (optional, e.g., γ-Al2O3 nanoparticles, triethylbenzylammonium chloride)[1][4]

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cyclohexane-1,3-dione (1 mmol), ethyl acetoacetate (1 mmol), formaldehyde (1 mmol of a 37% aqueous solution), and ammonium acetate (1.2 mmol).

-

Solvent and Catalyst Addition (Optional):

-

Reaction: Stir the mixture at reflux (for solvent-based reactions) or at a temperature of 80-100°C (for solvent-free conditions) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration and washed with cold ethanol.

-

If no solid forms, evaporate the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic extract under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

-

Data Presentation

| Parameter | Value/Range |

| Typical Yield | 75-95% (Yields can vary based on the specific reaction conditions and catalyst used)[1] |

| Physical State | Expected to be a solid at room temperature. |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Spectroscopic Data | Characterization is typically performed using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.[3] |

Visualizations

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

Proposed Hantzsch Reaction Pathway:

Caption: A simplified diagram showing the proposed reaction pathway for the Hantzsch synthesis of the target molecule.

References

Application Notes and Protocols: Purification of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent system.[1][2] This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, thereby excluding impurities from the crystal lattice.[3] The selection of an appropriate solvent is critical for the success of this technique and is typically determined empirically.

Introduction

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis of such compounds often results in a crude product containing by-products and unreacted starting materials.[1] Achieving high purity is essential for subsequent characterization, biological screening, and formulation studies. Recrystallization offers an effective and scalable method for the purification of this and similar crystalline organic compounds.

Experimental Protocol

The following protocol outlines the general procedure for the recrystallization of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. The optimal solvent system should be determined through preliminary small-scale solubility tests.

1. Solvent Selection:

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for quinoline derivatives and compounds with ester functionalities include ethanol, methanol-acetone mixtures, ethyl acetate, and dimethylformamide-methanol mixtures.[4][5][6] A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), can also be effective.[7]

Solubility Testing:

-

Place approximately 10-20 mg of the crude compound into a small test tube.

-

Add the test solvent dropwise at room temperature, observing for dissolution.

-

If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.

-

If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

-

The formation of crystals upon cooling indicates a potentially suitable solvent.

2. Recrystallization Procedure:

-

Dissolution: Place the crude Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with gentle swirling until the solid is completely dissolved.[2]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired compound in the filter funnel.[3]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[2]

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting:

-

Oiling Out: If the compound separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too rapidly. Try redissolving the oil by heating and adding a small amount of additional solvent before allowing it to cool more slowly.[3]

-

Failure to Crystallize: If crystals do not form upon cooling, the solution may be too dilute. The solvent can be partially evaporated to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[3][7]

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following table provides a template for presenting such data.

| Parameter | Crude Product | Recrystallized Product |

| Appearance | Yellowish Powder | Off-white Crystalline Solid |

| Mass (g) | 5.00 | 4.25 |

| Yield (%) | - | 85% |

| Melting Point (°C) | 112-115 | 115.43[8] |

| Purity (by HPLC, %) | 92.5 | 99.8 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the purification of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate.

References

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. data.epo.org [data.epo.org]

- 7. benchchem.com [benchchem.com]

- 8. 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid (82345-76-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Application Notes and Protocols for the Purification of Tetrahydroquinolines using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tetrahydroquinolines (THQs) using various column chromatography techniques. THQs are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities. Effective purification is a critical step in their synthesis and development. These guidelines are designed to assist researchers in selecting appropriate methods and executing the purification of these valuable compounds.

Introduction to Chromatographic Purification of Tetrahydroquinolines

Column chromatography is an indispensable technique for the isolation and purification of tetrahydroquinolines from reaction mixtures.[1][2][3] The choice of the specific chromatographic method depends on the properties of the target THQ, the nature of the impurities, and the desired scale of purification. Common techniques include:

-

Flash Chromatography: A rapid and efficient method for routine purification of gram quantities of material, utilizing a stationary phase like silica gel and a solvent mobile phase.[1][4]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for both analytical and preparative-scale purification, often employing reverse-phase columns.[5][6]

-

Chiral Chromatography: Essential for the separation of enantiomers of chiral tetrahydroquinolines, which is crucial as different enantiomers can exhibit distinct biological activities.[7] This method uses a chiral stationary phase (CSP) to differentiate between enantiomers.[7]

-

Ion-Exchange Chromatography: This technique can be employed for the purification of basic tetrahydroquinolines by utilizing a stationary phase with charged functional groups.[8]

The selection of the stationary and mobile phases is critical for achieving successful separation. Silica gel is a common acidic stationary phase, while reverse-phase columns are also utilized.[1][5][6][8] The mobile phase, a solvent or a mixture of solvents, is chosen to achieve differential migration of the components in the mixture.[2]

Data Summary of Chromatographic Conditions

The following tables summarize various reported conditions for the column chromatography purification of different tetrahydroquinoline derivatives.

Table 1: Flash Chromatography Conditions for Tetrahydroquinoline Purification

| Compound | Stationary Phase | Mobile Phase / Eluent System | Reference |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Silica gel | Gradient of pure cyclohexane to 20% ethyl acetate (column pre-conditioned with 1% Et3N) | [8] |

| Substituted cis-tetrahydroquinoline | Silica gel | 7:1 Petrol/Ethyl acetate (column pre-conditioned with 1% Et3N) | [8] |

| N-Boc-2-aryltetrahydroquinolines | Silica gel | Not specified | [9] |

| Various Tetrahydroquinolines | Silica gel (60-120 mesh) | Ethyl acetate and petroleum ether mixture | [10] |

| Chiral Tetrahydroquinolines | Silica gel 60 | 100% Dichloromethane (DCM) | [8] |

Table 2: HPLC and Chiral HPLC Conditions for Tetrahydroquinoline Analysis and Purification

| Compound / Analyte | Column Type | Mobile Phase | Detection | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Not specified | [5] |

| Tetrahydroquinoline | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Not specified | [6] |

| Chiral Tetrahydroquinoline derivative | CHIRALPAK® AD (250 mm x 4.6 mm) | 10% EtOH/heptane | UV at 215 nm | [8] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the purification of tetrahydroquinolines using column chromatography.

Caption: General workflow for purification of tetrahydroquinolines by flash column chromatography.

Caption: Workflow for the chiral resolution of tetrahydroquinolines using HPLC.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Tetrahydroquinoline Purification

This protocol is a general guideline for the purification of tetrahydroquinolines using flash column chromatography with silica gel.

1. Materials and Reagents:

-

Crude tetrahydroquinoline mixture

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[10]

-

Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane) of appropriate grade[8]

-

Sand

-

Glass wool or cotton

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

-

Column Preparation:

-

Securely clamp the column in a vertical position.

-

Place a small plug of glass wool or cotton at the bottom of the column.[11]

-

Add a small layer of sand over the plug.[11]

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.[12]

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[12]

-

Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[12]

-

Equilibrate the column by running the initial mobile phase through it until the silica gel is fully settled.

-

-

Sample Loading:

-

Dissolve the crude tetrahydroquinoline mixture in a minimal amount of the appropriate solvent (often the solvent used for the reaction or a component of the mobile phase).

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[11]

-

-

Elution and Fraction Collection:

-

Begin elution with the mobile phase. This can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the solvent mixture).[4] For example, starting with 100% cyclohexane and gradually increasing the percentage of ethyl acetate.[8]

-

Collect the eluent in fractions of appropriate volume in test tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

-

-

Product Isolation:

-

Identify the fractions containing the pure tetrahydroquinoline based on the TLC analysis.

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetrahydroquinoline.

-

Protocol 2: HPLC Purification of Tetrahydroquinolines (Reverse-Phase)

This protocol provides a general method for the analytical or preparative purification of tetrahydroquinolines using reverse-phase HPLC.

1. Materials and Reagents:

-

Crude or partially purified tetrahydroquinoline sample

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

HPLC system with pump, injector, column oven, and detector (e.g., UV-Vis)

2. Procedure:

-

System Preparation:

-

Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., acetonitrile and water) and adding a small amount of an acid modifier if required (e.g., 0.1% formic acid for MS compatibility).[5][6]

-

Degas the mobile phase to prevent bubble formation in the system.

-

Install the reverse-phase column and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

-

-

Sample Preparation and Injection:

-

Dissolve the tetrahydroquinoline sample in the mobile phase or a compatible solvent.

-

Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Inject a small volume of the prepared sample onto the column.

-

-

Chromatographic Run and Data Analysis:

-

Run the chromatogram according to the desired method (isocratic or gradient elution).

-

Monitor the elution of the compound using the detector at an appropriate wavelength.

-

Identify the peak corresponding to the tetrahydroquinoline based on its retention time.

-

-

Preparative Purification (if applicable):

-

For preparative HPLC, inject a larger volume of the concentrated sample.

-

Collect the fraction corresponding to the peak of the desired tetrahydroquinoline.

-

Combine the collected fractions from multiple runs if necessary.

-

Remove the solvent, often by lyophilization or rotary evaporation, to obtain the purified product.

-

Protocol 3: Chiral HPLC for Enantiomeric Separation of Tetrahydroquinolines

This protocol outlines the separation of tetrahydroquinoline enantiomers using chiral HPLC.

1. Materials and Reagents:

-

Racemic tetrahydroquinoline mixture

-

HPLC-grade solvents for the mobile phase (e.g., ethanol, heptane)[8]

-

Chiral HPLC column (e.g., CHIRALPAK® AD)[8]

-

HPLC system as described in Protocol 2

2. Procedure:

-

System Preparation:

-

Sample Preparation and Injection:

-

Dissolve the racemic tetrahydroquinoline in the mobile phase.

-

Filter the sample.

-

Inject the sample onto the chiral column.

-

-

Enantiomer Separation and Analysis:

-

Run the chromatogram under isocratic conditions.

-

The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks.[7]

-

For analytical purposes, determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

-

For preparative separation, collect the fractions corresponding to each individual peak.

-

Isolate the pure enantiomers by evaporating the solvent from the collected fractions.

-

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. longdom.org [longdom.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Separation of Tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Derivatization of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic protocols for the core scaffold and its subsequent derivatization, along with methods for biological screening against cancer and microbial targets.

Introduction